2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-6-(3-fluorobenzyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
2-[3-(2,5-dimethylpyrrol-1-yl)thiophen-2-yl]-6-[(3-fluorophenyl)methyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23FN4S/c1-15-8-9-16(2)29(15)23-10-11-31-25(23)22-14-24-27-17(3)21(18(4)30(24)28-22)13-19-6-5-7-20(26)12-19/h5-12,14H,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWBNBKRJGRQXRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=C(SC=C2)C3=NN4C(=C(C(=NC4=C3)C)CC5=CC(=CC=C5)F)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23FN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-6-(3-fluorobenzyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine (CAS No. 439110-97-1) is a member of the pyrazolo[1,5-a]pyrimidine family, which has gained interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C25H23FN4S
- Molecular Weight : 430.54 g/mol
- Density : 1.27 g/cm³ (predicted)
- pKa : 0.54 (predicted)
Biological Activity Overview
Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit various biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. The specific compound in focus has been studied for its potential as an anti-cancer agent and its effects on cellular metabolism.
- Inhibition of Cell Growth : The compound has demonstrated the ability to suppress cell growth in various cancer cell lines. This is particularly relevant in studies involving monoclonal antibody production, where it increased cell-specific glucose uptake and intracellular ATP levels while suppressing galactosylation of N-linked glycans .
- Cellular Metabolism Modulation : The compound influences metabolic pathways by enhancing glucose uptake and ATP production in cells, which can be critical for maintaining cellular viability during therapeutic interventions .
Study 1: Anti-Cancer Activity
In a study focusing on the anti-cancer properties of similar compounds, it was found that derivatives of pyrazolo[1,5-a]pyrimidine significantly inhibited the proliferation of cancer cells. The compound under investigation showed IC50 values comparable to established chemotherapeutic agents in various assays .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 (Lung Cancer) | 15.0 |
| Other Pyrazolo Derivative | MCF7 (Breast Cancer) | 12.5 |
Study 2: Effects on Monoclonal Antibody Production
Another significant study highlighted the role of this compound in enhancing monoclonal antibody production in recombinant CHO cells. The presence of the compound led to a 50% increase in antibody yield compared to controls by optimizing metabolic conditions within the culture .
| Parameter | Control | Compound Added |
|---|---|---|
| mAb Concentration (mg/L) | 730 | 1098 |
| Cell-Specific Productivity (pg/cell/day) | 7.1 | 11 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivatives exhibit diverse biological activities depending on their substitution patterns. Below is a detailed comparison with key analogs:
Table 1: Structural and Functional Comparison of Pyrazolo[1,5-a]pyrimidine Derivatives
Key Observations :
Substitution at Position 2 :
- The target compound’s 2-thienyl-pyrrolyl group (vs. phenyl in 6m/6p) may enhance binding to kinases like TTK or TRK due to its heteroaromatic nature .
- Compound 6m’s 3,4,5-trimethoxyphenyl group shows superior cytotoxicity, suggesting electron-donating groups improve activity in certain cancer models .
Halogen positioning (e.g., 3-fluoro vs. 4-fluoro in 6p) influences target engagement; meta-substitution may reduce off-target effects .
Core Optimization: Compound 15’s cyclized amide at position 7 demonstrates how minor structural changes can drastically enhance potency (200-fold increase in PDE4 inhibition) .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can purity be optimized?
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves multi-step protocols, including cyclocondensation, Suzuki-Miyaura coupling, and functional group modifications. For example:
- Step 1 : Formation of the pyrazolo[1,5-a]pyrimidine core via cyclocondensation of aminopyrazoles with β-diketones or β-ketoesters under reflux conditions (e.g., ethanol or toluene at 80–110°C) .
- Step 2 : Introduction of the 3-fluorobenzyl and thienyl-pyrrole substituents via palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling with aryl boronic acids) .
- Step 3 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to achieve >95% purity .
Key Optimization : Control reaction pH (6.5–7.5) and temperature (60–80°C) during coupling steps to minimize side products .
Q. What analytical techniques are critical for structural validation?
- 1H/13C NMR : Assign peaks to confirm substituent positions (e.g., 3-fluorobenzyl protons at δ 4.3–4.7 ppm; pyrrole methyl groups at δ 2.1–2.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion [M+H]+ with <3 ppm error (e.g., calculated m/z for C24H23FN6S: 470.1684) .
- X-ray Crystallography (if crystalline): Resolve bond lengths and angles (e.g., pyrimidine ring planarity) .
Q. How should researchers handle safety and stability concerns?
- Storage : Protect from light and moisture; store at –20°C under inert gas (argon) .
- Hazard Mitigation : Use fume hoods for synthesis steps involving volatile solvents (e.g., dichloromethane). Follow P210 guidelines (avoid ignition sources near reactive intermediates) .
Advanced Research Questions
Q. How can computational modeling predict biological activity or reactivity?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the fluorobenzyl group may enhance electron-withdrawing effects, altering binding affinity .
- Molecular Docking : Simulate interactions with biological targets (e.g., kinase enzymes) using software like AutoDock Vina. Prioritize substituent conformations with ΔG < –8 kcal/mol .
Q. What strategies resolve contradictions in spectroscopic data during characterization?
- Case Study : If NMR signals for methyl groups overlap (e.g., 5,7-dimethyl on pyrimidine), use DEPT-135 or 2D-COSY to differentiate .
- Contradiction Example : Discrepancies in melting points (e.g., observed 220–223°C vs. literature 225–227°C) may indicate polymorphism. Confirm via differential scanning calorimetry (DSC) .
Q. How can reaction yields be improved for large-scale synthesis?
- Catalyst Screening : Test Pd(PPh3)4 vs. XPhos-Pd-G3 for Suzuki coupling efficiency. XPhos ligands may reduce catalyst loading (1 mol% vs. 5 mol%) .
- Solvent Optimization : Replace toluene with DMF for higher solubility of bulky intermediates (e.g., thienyl-pyrrole moieties) .
Data Table : Yield Comparison Under Different Conditions
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Pd(PPh3)4 | Toluene | 80 | 62 |
| XPhos-Pd | DMF | 100 | 78 |
Q. What methodologies assess structure-activity relationships (SAR) for this compound?
Q. How can regioselectivity challenges in heterocyclic substitutions be addressed?
- Directing Groups : Introduce temporary protecting groups (e.g., acetyl on pyrrole nitrogen) to steer electrophilic substitution to the thienyl ring .
- Kinetic vs. Thermodynamic Control : Monitor reaction progress via LC-MS to isolate intermediates (e.g., at 30 min vs. 12 hr) .
Methodological Notes
- Contradictions in Evidence : While reports yields of 62–70% for pyrazolo-pyrimidines, suggests higher yields (78%) with optimized catalysts. This highlights the need for condition-specific validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
